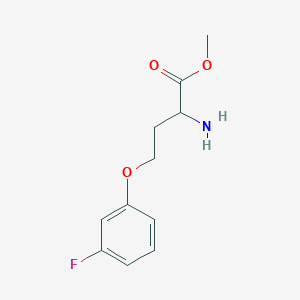
N-methyl-N-phenyl-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group and a methyl group attached to the nitrogen atoms of the imidazole ring, with a carboxamide group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-phenyl-1H-imidazole-5-carboxamide can be synthesized through various methods. One common approach involves the reaction of N-methylimidazole with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Another method involves the use of N-methylimidazole and phenyl isocyanate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent composition. The final product is purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-phenyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-methyl-N-phenyl-1H-imidazole-5-carboxylic acid.
Reduction: Formation of N-methyl-N-phenyl-1H-imidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-N-phenyl-1H-imidazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-methyl-N-phenyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
N-methylimidazole: Lacks the phenyl and carboxamide groups, making it less versatile in biological applications.
N-phenylimidazole: Lacks the methyl group, affecting its chemical reactivity.
1H-imidazole-5-carboxamide: Lacks both the methyl and phenyl groups, resulting in different biological activities.
Uniqueness
N-methyl-N-phenyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
N-methyl-N-phenyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-14(9-5-3-2-4-6-9)11(15)10-7-12-8-13-10/h2-8H,1H3,(H,12,13) |
Clave InChI |
QLAUBCCRTRFINC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



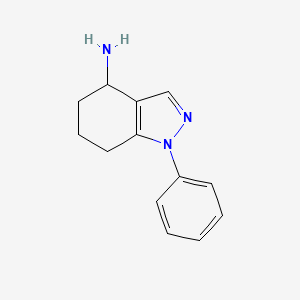
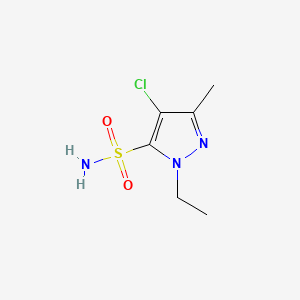
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
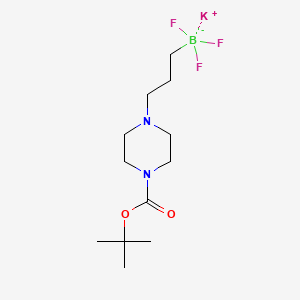
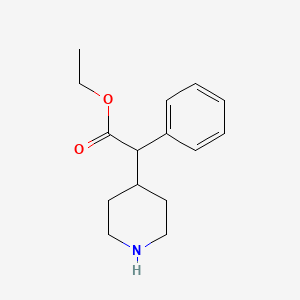
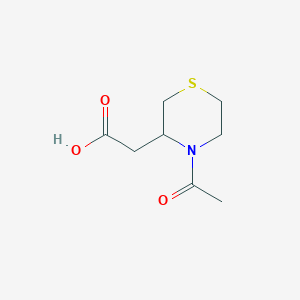
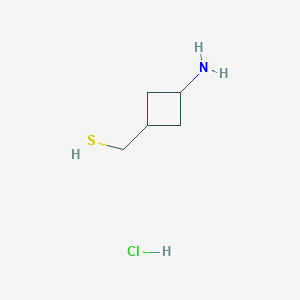
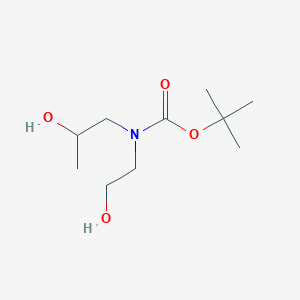
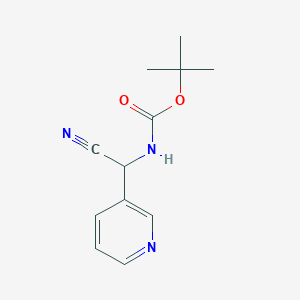
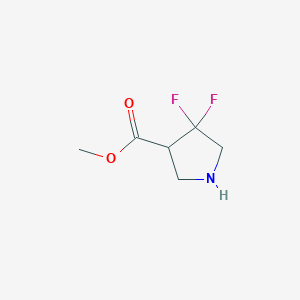
![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
